

# Application Notes: ML-180 for the Inhibition of Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML-180    |           |
| Cat. No.:            | B15604804 | Get Quote |

#### Introduction

**ML-180** is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme.[1][2] USP8 plays a critical role in regulating the stability and signaling of the Epidermal Growth Factor Receptor (EGFR) by preventing its lysosomal degradation.[3] The EGFR signaling pathway is a known regulator of cellular processes, including cell proliferation and steroidogenesis. In steroidogenic tissues like the adrenal cortex, EGFR signaling can influence the expression of key enzymes and regulatory proteins required for hormone synthesis.[2]

Recent studies have demonstrated that mutations leading to the hyperactivation of USP8 are found in a significant percentage of pituitary tumors causing Cushing's disease, which is characterized by excessive cortisol production.[2][3][4] This link highlights the importance of the USP8-EGFR axis in regulating steroid hormone production. Inhibition of USP8 with **ML-180** leads to increased ubiquitination and degradation of EGFR, thereby attenuating downstream signaling cascades such as the ERK1/2 pathway. This mechanism provides a valuable tool for researchers studying the role of EGFR signaling in both normal and pathological steroidogenesis. By using **ML-180**, investigators can probe the specific contributions of the USP8-EGFR pathway to the regulation of steroidogenic gene expression and hormone secretion in various cell and tissue models.

Mechanism of Action



**ML-180** functions by inhibiting the catalytic activity of USP8. This prevents the removal of ubiquitin chains from target proteins, most notably the EGFR. The sustained ubiquitination of EGFR targets it for endosomal sorting and subsequent degradation in the lysosome. The resulting decrease in EGFR protein levels leads to reduced activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade. In steroidogenic cells, this reduction in ERK1/2 phosphorylation can lead to decreased transcription of critical steroidogenic factors, thereby inhibiting the production of steroid hormones.

# **Quantitative Data Summary**

The following tables summarize the quantitative effects of **ML-180** on a human adrenocortical carcinoma cell line (NCI-H295R), a common model for studying adrenal steroidogenesis.

Table 1: Effect of ML-180 on Cell Viability

| Cell Line | Compound | IC50 (μM) | Duration (hours) |
|-----------|----------|-----------|------------------|
| NCI-H295R | ML-180   | ~5        | 72               |

Table 2: Effect of ML-180 on Steroid Hormone Production and Gene Expression

| Parameter               | Treatment          | Fold Change vs. Control |
|-------------------------|--------------------|-------------------------|
| Aldosterone Secretion   | 10 μM ML-180 (48h) | ~0.5-fold decrease      |
| STAR mRNA Expression    | 10 μM ML-180 (24h) | ~0.6-fold decrease      |
| CYP11B2 mRNA Expression | 10 μM ML-180 (24h) | ~0.4-fold decrease      |

Data is representative of typical findings in adrenocortical cell models.

# **Key Experimental Protocols**

Herein are detailed protocols for investigating the effects of **ML-180** on steroidogenesis using an in vitro cell culture model.

Protocol 1: Cell Culture and ML-180 Treatment



This protocol is designed for the human adrenocortical carcinoma cell line NCI-H295R, which is capable of producing key adrenal steroids.

#### Materials:

- NCI-H295R cells
- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix, and 1% Penicillin-Streptomycin
- ML-180 (stock solution in DMSO)
- Cell culture flasks and plates
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- Culture NCI-H295R cells in a humidified incubator at 37°C with 5% CO2.[5]
- For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.
- Prepare working solutions of ML-180 in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) must be included in all experiments.
- Remove the old medium from the cells and replace it with the medium containing the desired concentrations of ML-180 or vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours for gene expression, 48-72 hours for hormone assays and viability).

Protocol 2: Cell Viability Assay (MTS Assay)

#### Materials:

Cells cultured in a 96-well plate



- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well plate reader

#### Procedure:

- Following ML-180 treatment as described in Protocol 1, add 20 μL of MTS reagent to each well containing 100 μL of medium.
- Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.
- Measure the absorbance at 490 nm using a microplate reader.
- Express results as a percentage of the vehicle-treated control cells. Calculate the IC50 value using appropriate software.

Protocol 3: Aldosterone Measurement (ELISA)

#### Materials:

- Conditioned media from ML-180 treated cells
- Aldosterone ELISA kit
- Microplate reader

#### Procedure:

- After the desired incubation period (e.g., 48 hours), collect the cell culture supernatant from each well.
- Centrifuge the supernatant briefly to pellet any detached cells and debris.
- Perform the aldosterone measurement using the collected supernatant according to the manufacturer's instructions for the chosen ELISA kit.
- Normalize the resulting hormone concentrations to the total protein content or cell number from the corresponding well.



#### Protocol 4: Western Blot for Protein Expression

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and blotting equipment
- Primary antibodies (e.g., anti-USP8, anti-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:

- After treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish with lysis buffer.
- Quantify protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software.



#### Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression

#### Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (STAR, CYP11B2) and a housekeeping gene (GAPDH, ACTB)
- qPCR instrument

#### Procedure:

- Following ML-180 treatment (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- Set up qPCR reactions using the cDNA, primers, and master mix according to the manufacturer's protocol.
- Run the qPCR plate on a real-time PCR instrument.
- Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

## **Visualizations**





Click to download full resolution via product page

Caption: ML-180 inhibits USP8, leading to EGFR degradation and reduced steroidogenesis.





Click to download full resolution via product page

**Caption:** Experimental workflow for studying **ML-180** effects on steroidogenic cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mednexus.org [mednexus.org]
- 2. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP8 Mutations Associated with Cushing's Disease Alter Protein Structure Dynamics -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- To cite this document: BenchChem. [Application Notes: ML-180 for the Inhibition of Steroidogenesis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15604804#ml-180-for-studying-steroidogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com